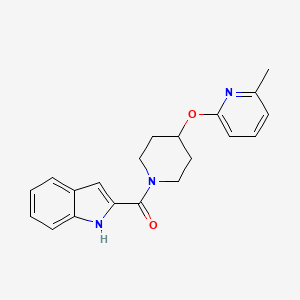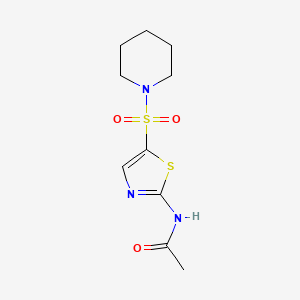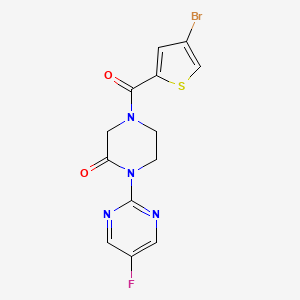
(1H-indol-2-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(1H-indol-2-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone” belongs to the class of organic compounds known as indoles . Indole is a heterocyclic compound that contains a benzene ring fused to a pyrrole ring . The indole nucleus is found in many important synthetic drug molecules and has been shown to bind with high affinity to multiple receptors, making it useful in developing new derivatives .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest among researchers due to their diverse biological activities . Strategies for the synthesis of indoles include transition metal-catalyzed reactions and reductive cyclization reactions . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate derivatives were prepared and reported as antiviral agents .Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by a benzopyrrole nucleus, which contains 10 π-electrons (two from a lone pair on nitrogen and eight from double bonds), making them aromatic in nature . The molecular formula of a similar compound, 2-furyl[4-(1H-indol-4-yl)piperazino]methanone, is C17H17N3O2 .Chemical Reactions Analysis
Indole derivatives have been found to undergo various chemical reactions. Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . In the synthesis of certain indole derivatives, a Cu (OAc)2-catalyzed reaction was used to form an N–N bond .Physical And Chemical Properties Analysis
Indole derivatives are typically crystalline and colorless in nature with specific odors . A similar compound, 2-furyl[4-(1H-indol-4-yl)piperazino]methanone, has an average mass of 295.336 Da and a monoisotopic mass of 295.132080 Da .Wissenschaftliche Forschungsanwendungen
Selective Inhibition Properties
A series of novel aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones, including compounds structurally related to the queried chemical, were identified as potent and highly selective inhibitors. These compounds showed significant antitumor activities in pharmacological assays and demonstrated efficacy as c-Met/ALK dual inhibitors. One notable compound, identified as SMU-B, exhibited pharmacodynamic effects by inhibiting c-Met phosphorylation in vivo, indicating its potential application in cancer therapy, particularly in human gastric carcinoma models (Jingrong Li et al., 2013).
Anticancer and Antimicrobial Activities
Another study focused on the pharmacokinetics, brain distribution, and efficacy of compounds structurally related to the target molecule against malignant glioma. These compounds showed the ability to penetrate the blood-brain barrier, reaching peak concentrations in the brain and demonstrating significant increases in survival rates in glioma-bearing mice. This highlights the compound's potential for the development of treatments for brain cancers (A. Teitelbaum et al., 2012).
Structural and Molecular Insights
Research on the structural properties of related compounds, such as the thermal, optical, and etching studies, along with theoretical calculations, provided insights into their stability and potential applications in designing more efficient compounds for therapeutic use. The studies reveal that these compounds exhibit stable crystal structures with specific conformational arrangements, suggesting their suitability for further pharmaceutical development (C. S. Karthik et al., 2021).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1H-indol-2-yl-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-14-5-4-8-19(21-14)25-16-9-11-23(12-10-16)20(24)18-13-15-6-2-3-7-17(15)22-18/h2-8,13,16,22H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQABCWAXKJJIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-indol-2-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2832429.png)


![8-{[(4-chlorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2832433.png)
![3-[[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2832434.png)

![2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2832438.png)

![Ethyl 3-[(3-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2832441.png)
![3-{5-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2832443.png)

![4-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2832446.png)
![3,4,5-triethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2832447.png)
![N-(4-ethoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2832451.png)